![molecular formula C9H12N2OS2 B020494 (2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine CAS No. 110221-27-7](/img/structure/B20494.png)
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine
Overview
Description
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine, also known as 6-APT, is an organic compound that is widely used in synthetic chemistry and biochemistry. It is a type of heterocyclic compound, containing a ring of carbon, sulfur, and nitrogen atoms. 6-APT is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the development of fluorescent probes. This article will discuss the synthesis of 6-APT, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Scientific Research Applications
Angiotensin-Converting Enzyme Inhibition : A study by Yanagisawa et al. (1989) describes the synthesis of 1,4-thiazepine derivatives, including compounds similar to "(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine", which exhibit angiotensin-converting enzyme (ACE) inhibitory properties. This indicates potential application in hypertension and cardiovascular diseases (Yanagisawa et al., 1989).
Impact on Atrial Natriuretic Factor : Oda et al. (1988) conducted research on a novel ACE inhibitor, closely related to "(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine", which significantly affected plasma atrial natriuretic factor levels and cardiac hypertrophy in hypertensive rats. This suggests potential for managing hypertension and heart conditions (Oda et al., 1988).
Antimicrobial Activity : Prabhakar et al. (2017) explored the antimicrobial properties of 1,5-benzothiazepine derivatives, a class to which "(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine" belongs. Their findings indicate that such compounds can possess significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Prabhakar et al., 2017).
Pharmacological Evaluation : The study by MirdulaTyagi and Archana (2015) focuses on synthesizing and evaluating the anticonvulsant properties of 1,5-benzothiazepine derivatives. This indicates the potential of compounds like "(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine" in the treatment of epilepsy and related disorders (MirdulaTyagi & Archana, 2015).
Synthesis and Structural Studies : Various studies, such as those by Erker (1994) and Gagan (1980), have focused on the synthesis and structural elucidation of thiazepine derivatives, contributing to the understanding of their chemical properties and potential applications in various fields of pharmacology (Erker, 1994) (Gagan, 1980).
properties
IUPAC Name |
(2R,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKPFDXBWSSTCF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(C(=O)N1)N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551265 | |
Record name | (2R,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine | |
CAS RN |
110221-27-7 | |
Record name | (2R,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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